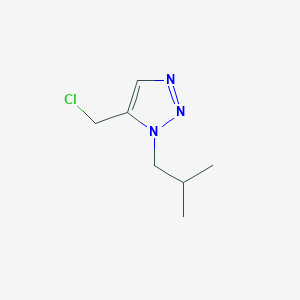
5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with a chloromethyl group and an isobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition. The reaction is catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Chloromethylation: The resulting triazole is then chloromethylated using chloromethyl methyl ether or similar reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines or alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
Substitution Products: Formation of new triazole derivatives with various functional groups.
Oxidation Products: Formation of triazole N-oxides or other oxidized derivatives.
Reduction Products: Formation of reduced triazole derivatives with altered electronic properties.
科学的研究の応用
5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of biological processes.
Pathways Involved: The triazole ring can participate in electron transfer reactions, affecting cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-methoxy-benzaldehyde: Used in polymerization reactions and has similar reactivity due to the chloromethyl group.
5-(Chloromethyl)furfural: A biomass-derived compound with applications in green chemistry and renewable materials.
Methylchloroisothiazolinone: An isothiazolinone derivative with biocidal properties.
Uniqueness
5-(Chloromethyl)-1-isobutyl-1H-1,2,3-triazole is unique due to its triazole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing new materials and pharmaceuticals with specific desired properties.
特性
分子式 |
C7H12ClN3 |
|---|---|
分子量 |
173.64 g/mol |
IUPAC名 |
5-(chloromethyl)-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C7H12ClN3/c1-6(2)5-11-7(3-8)4-9-10-11/h4,6H,3,5H2,1-2H3 |
InChIキー |
GUYKYZSTONZYHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CN=N1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)
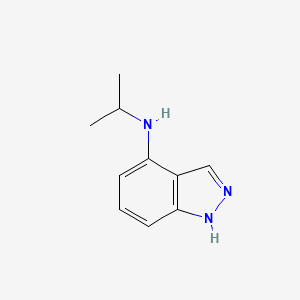
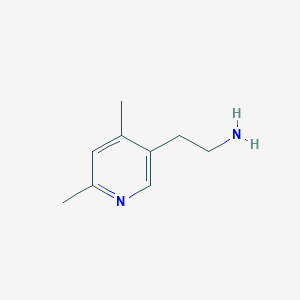
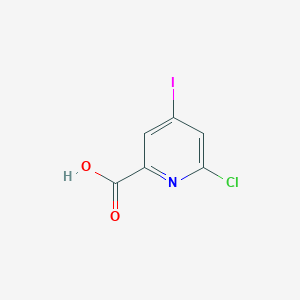
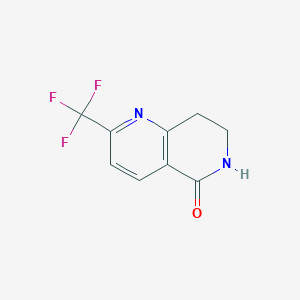
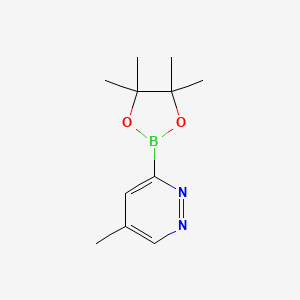

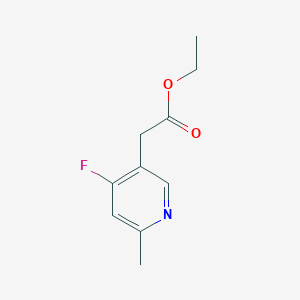
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
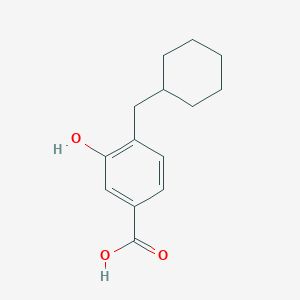


![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)
